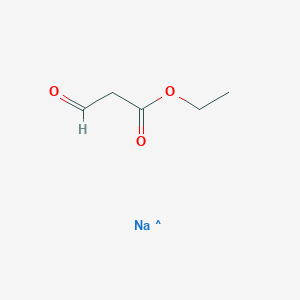
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a methoxy group and a nitro group attached to a benzyl ring, which is further connected to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Preparation of 2-Methoxy-4-nitrobenzyl chloride: This can be achieved by reacting 2-methoxy-4-nitrobenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.
N-Alkylation of 4-Methylpiperazine: The 2-methoxy-4-nitrobenzyl chloride is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile (CH3CN) to yield the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The benzyl chloride derivative can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) and ethanol (EtOH), as well as catalysts like palladium on carbon (Pd/C).
科学研究应用
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.
相似化合物的比较
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene can be compared with other similar compounds, such as:
1-(2-Methoxy-4-nitrobenzyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its biological activity and chemical reactivity.
1-(2-Methoxybenzyl)-4-methylpiperazine: Lacks the nitro group, which may result in different biological properties and reactivity.
1-(4-Nitrobenzyl)-4-methylpiperazine: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
The presence of both the methoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications.
属性
分子式 |
C13H19N3O3 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
1-[(2-methoxy-4-nitrophenyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C13H19N3O3/c1-14-5-7-15(8-6-14)10-11-3-4-12(16(17)18)9-13(11)19-2/h3-4,9H,5-8,10H2,1-2H3 |
InChI 键 |
YZYSLARPZYLKBG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N4-[(4-fluorophenyl)methyl]-4,5-pyrimidinediamine](/img/structure/B8322016.png)











![4-[3-(1-Piperidinyl)propyl]piperidine](/img/structure/B8322119.png)

